O-[2-(trifluoromethyl)phenyl]hydroxylamine
Description
The Hydroxylamine (B1172632) Functional Group as a Strategic Moiety in Contemporary Chemical Transformations
The hydroxylamine functional group (-NHOH) is a cornerstone in modern organic synthesis, serving as a versatile building block and a reactive intermediate. guidechem.comoregonstate.edu Its utility stems from the presence of both nitrogen and oxygen atoms, which can participate in a wide array of reactions. Hydroxylamines are perhaps most famously employed in the synthesis of oximes through their reaction with aldehydes and ketones. vulcanchem.comnih.gov This reaction is not only a method for the preparation of an important functional group but also serves as a useful technique for the purification of carbonyl compounds. vulcanchem.com
Beyond oxime formation, hydroxylamines and their derivatives are utilized as powerful aminating agents. researchgate.net They can introduce amino groups into various molecular frameworks, a critical step in the synthesis of many pharmaceuticals and agrochemicals. oregonstate.eduresearchgate.net Furthermore, the N-O bond within the hydroxylamine moiety can be cleaved under specific conditions, enabling unique rearrangement and cyclization reactions. researchgate.net The ability of hydroxylamines to act as reducing agents in numerous organic and inorganic reactions further broadens their synthetic applicability. guidechem.comnih.gov
Significance of Aryl Hydroxylamine Structures in Modern Synthetic and Mechanistic Research
Aryl hydroxylamines, which feature a hydroxylamine group attached to an aromatic ring, are of particular importance in contemporary chemical research. These structures can be categorized as N-aryl hydroxylamines (Ar-NHOH) or O-aryl hydroxylamines (Ar-ONH2). N-Phenylhydroxylamine, for example, is a well-studied intermediate in the reduction of nitrobenzene (B124822) to aniline (B41778) and is known to undergo the Bamberger rearrangement to form aminophenols. wikipedia.org
The synthesis of O-aryl hydroxylamines has been advanced through methods like palladium-catalyzed O-arylation, which allows for the coupling of aryl halides with hydroxylamine equivalents. sigmaaldrich.com This provides access to a range of O-aryl hydroxylamines that might be challenging to prepare via other routes. sigmaaldrich.com A significant application of O-aryl hydroxylamines is in the synthesis of benzofurans, which are important structural motifs in many biologically active compounds. organic-chemistry.org In a one-pot reaction, O-aryl hydroxylamine hydrochlorides can react with ketones to yield benzofuran (B130515) derivatives through a sequence of condensation, guidechem.comguidechem.com-sigmatropic rearrangement, and cyclization. organic-chemistry.org
Impact of Trifluoromethylation on Aromatic Systems: Electronic Effects and Synthetic Utility
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring profoundly alters the molecule's physical and chemical properties. google.com The trifluoromethyl group is highly electronegative and acts as a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic system. google.comwhiterose.ac.ukorgsyn.org This electronic perturbation is a key tool for tuning the properties of organic molecules.
From a synthetic utility perspective, trifluoromethylation is a widely used strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. google.com The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. google.com Increased lipophilicity can improve a molecule's ability to cross biological membranes. google.comwhiterose.ac.ukorgsyn.org The steric bulk of the trifluoromethyl group can also play a crucial role in molecular recognition and binding affinity. google.com The development of new reagents and methods for the trifluoromethylation of aromatic compounds continues to be an active area of research, reflecting the importance of this functional group in the design of advanced materials and pharmaceuticals. nih.govnih.govacs.org
Chemical Profile of O-[2-(trifluoromethyl)phenyl]hydroxylamine
This compound is a colorless solid that serves as a versatile reagent in organic synthesis. guidechem.com Its structure, featuring a hydroxylamine group ortho to a trifluoromethyl group on a benzene (B151609) ring, imparts a unique combination of reactivity and electronic properties.
Molecular and Physical Properties
The key molecular and predicted physical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values provide useful estimates for synthetic planning.
| Property | Value |
| CAS Number | 160725-42-8 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Boiling Point (Predicted) | 208.3 ± 40.0 °C |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ |
| pKa (Predicted) | 1.97 ± 0.70 |
Data sourced from chemical supplier databases.
Spectroscopic Data Insights
While a complete set of spectroscopic data is not widely published, typical spectral characteristics for such compounds can be inferred.
| Spectroscopic Technique | Expected Characteristics |
| ¹⁹F NMR | A downfield shift in the range of δ ≈ -60 to -55 ppm is expected due to the electron-withdrawing nature of the trifluoromethyl group. vulcanchem.com |
| Infrared (IR) Spectroscopy | Characteristic N-O stretching vibrations are typically observed near 950 cm⁻¹, with strong C-F stretching bands appearing in the 1100–1250 cm⁻¹ region. vulcanchem.com |
Synthetic Methodologies
The synthesis of this compound can be approached through several general strategies for the formation of O-aryl hydroxylamines.
From Nitroaromatics: A common route to aryl hydroxylamines is the controlled reduction of the corresponding nitroaromatic compound. For instance, the reduction of 1-nitro-2-(trifluoromethyl)benzene using a reducing agent like zinc in the presence of ammonium (B1175870) chloride is a plausible, though not specifically documented for this isomer, synthetic pathway. The selective reduction of nitroarenes to N-aryl hydroxylamines can also be achieved via catalytic hydrogenation under specific conditions. whiterose.ac.ukorgsyn.org
Direct Arylation: Palladium-catalyzed cross-coupling reactions represent a modern approach to forming the C-O bond in O-aryl hydroxylamines. This would involve the reaction of 2-halobenzotrifluoride (e.g., 1-bromo-2-(trifluoromethyl)benzene or 1-iodo-2-(trifluoromethyl)benzene) with a suitable hydroxylamine equivalent, facilitated by a palladium catalyst and a specialized ligand. sigmaaldrich.com
Trifluoromethylation: An alternative strategy involves the direct trifluoromethylation of a pre-functionalized phenylhydroxylamine. vulcanchem.com The use of hypervalent iodine reagents, such as Togni's reagent, has been reported for the O-trifluoromethylation of N-arylhydroxylamines under mild conditions. vulcanchem.com
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis lies in its capacity to serve as a precursor for heterocyclic compounds, most notably benzofurans.
Benzofuran Synthesis: O-Arylhydroxylamines are valuable reagents for the direct synthesis of benzofurans. organic-chemistry.org The reaction of this compound hydrochloride with a ketone in the presence of an acid catalyst, such as methanesulfonic acid, is expected to yield a trifluoromethyl-substituted benzofuran. organic-chemistry.org This transformation proceeds through a proposed one-pot sequence involving:
Condensation of the hydroxylamine with the ketone to form an oxime ether intermediate.
A guidechem.comguidechem.com-sigmatropic rearrangement of the oxime ether.
Cyclization of the rearranged intermediate.
Elimination of ammonia (B1221849) to afford the aromatic benzofuran ring system.
This method provides a direct and efficient route to substituted benzofurans, which are prevalent scaffolds in medicinally important molecules. organic-chemistry.org
The table below illustrates the general transformation for the synthesis of benzofurans from O-arylhydroxylamines and ketones.
| Reactant 1 (O-Arylhydroxylamine) | Reactant 2 (Ketone) | Product (Benzofuran) |
| This compound | Cyclohexanone | 8-(Trifluoromethyl)-1,2,3,4-tetrahydrodibenzofuran |
| This compound | Acetone | 2-Methyl-7-(trifluoromethyl)benzofuran |
This table represents expected products based on the general reactivity described in the literature. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-(trifluoromethyl)phenyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLXOGBRADDHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160725-42-8 | |
| Record name | O-[2-(trifluoromethyl)phenyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms Involving O 2 Trifluoromethyl Phenyl Hydroxylamine
Pathways of N-O Bond Cleavage and Formation in Catalytic Processes
The cleavage of the N-O bond in hydroxylamine (B1172632) derivatives like O-[2-(trifluoromethyl)phenyl]hydroxylamine is a thermodynamically favorable process that can be initiated through several catalytic pathways. The exchange of a weak N-O bond for stronger carbon-nitrogen (C-N) or nitrogen-hydrogen (N-H) bonds provides the driving force for these reactions. The primary mechanisms involve interactions with metal catalysts or the generation of radical intermediates.
Transition metal catalysis provides a powerful toolkit for the controlled cleavage of N-O bonds, enabling a range of synthetic transformations such as amination and the formation of nitrogen-containing heterocycles. For hydroxylamine derivatives, several mechanistic pathways are plausible depending on the metal center, its ligand sphere, and the substrate.
One common pathway involves the oxidative addition of the N-O bond to a low-valent metal center. For instance, a metal(I) complex, such as one involving copper, can insert into the N-O bond to form a metal(III) intermediate. This high-valent species can then undergo reductive elimination to form a new C-N bond and regenerate the active metal(I) catalyst. This type of cycle has been proposed for copper-mediated N-trifluoromethylation reactions of O-benzoylhydroxylamines.
Alternatively, the reaction can proceed through a pathway resembling an SN2-type displacement at the nitrogen atom, where the metal complex acts as the nucleophile. Another possibility is a non-SN2 oxidative process. Mechanistic studies on related systems have used stereochemical probes and cyclic substrates to differentiate between these polar mechanisms and potential radical pathways. For example, reactions involving enantiomerically enriched Grignard reagents that show high retention of stereochemistry are indicative of a dominant polar mechanism over a radical process, which would lead to significant racemization.
Palladium and rhodium catalysts are also effective in promoting reactions via N-O bond cleavage. Rh(II) catalysts, for instance, have been utilized in the amination of olefins with O-(sulfonyl)hydroxylamines to synthesize aziridines. Palladium catalysts can mediate the formation of amino-Pd(II) intermediates from O-benzoyl hydroxylamine, which can then participate in cyclization reactions to construct N-heterocycles.
In addition to metal-catalyzed polar mechanisms, the weak N-O bond is susceptible to homolytic cleavage, leading to radical-mediated transformations. These processes involve the formation of highly reactive nitrogen-centered radical intermediates, such as aminyl or iminyl radicals, which can then engage in a variety of subsequent reactions.
Homolytic cleavage can be initiated under thermal, photochemical, or redox conditions. Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating these radical species from hydroxylamine derivatives. In a typical photoredox cycle, an excited-state photocatalyst can either oxidize or reduce the hydroxylamine substrate to trigger N-O bond fragmentation. For example, recent studies have shown that N-CF3 amidyl radical precursors can be activated via photoredox catalysis to participate in trifluoromethylamidation reactions. nih.gov The reaction likely proceeds through a radical pathway, a hypothesis supported by the quenching of the reaction in the presence of radical scavengers. nih.gov
Metal-free catalytic systems can also promote radical transformations. A combination of iodine and triethylamine (B128534) has been shown to effectively cleave the N-O bond of oxime esters, generating iminyl radicals that can react with other components to form functionalized nitrogen heterocycles. Similarly, N-hydroxyphthalimide (NHPI) is a well-known organocatalyst that, under aerobic conditions, can generate the phthalimide-N-oxyl (PINO) radical. This PINO radical is a potent hydrogen atom abstractor and can initiate radical chain reactions, showcasing another avenue for N-O bond chemistry.
Influence of Ortho-Trifluoromethyl Substitution on Reaction Dynamics and Selectivity
The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring in this compound exerts a profound influence on its chemical behavior through a combination of strong electronic and significant steric effects.
Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its strong inductive effect (-I effect) significantly decreases the electron density of the aromatic ring and, by extension, the attached oxygen and nitrogen atoms of the hydroxylamine moiety. This polarization has several consequences:
N-O Bond Weakening: By withdrawing electron density, the -CF3 group weakens the already labile N-O bond, making it more susceptible to both heterolytic and homolytic cleavage. This can lower the activation energy required for catalytic or radical-initiated reactions.
Acidity and Basicity: The electron-withdrawing nature of the -CF3 group decreases the basicity of the nitrogen atom, which can influence its coordination to metal catalysts and its protonation state in solution. nih.gov
Steric Effects: The trifluoromethyl group is considerably bulkier than a hydrogen atom and imposes significant steric hindrance around the ortho position. mdpi.com This steric bulk affects reaction dynamics and selectivity in several ways:
Steric Hindrance: The group can physically obstruct the approach of bulky reagents or catalytic species to the N-O bond or the nitrogen atom. This "ortho effect" can dictate the regioselectivity of reactions by favoring attack at less hindered positions or by influencing the conformation of reaction intermediates. youtube.com
Conformational Control: The steric presence of the -CF3 group can lock the molecule into a preferred conformation, which may enhance or inhibit certain reaction pathways. For example, it can influence the dihedral angle between the plane of the aromatic ring and the N-O bond, affecting orbital overlap and reactivity. nih.gov
Together, these electronic and steric factors make this compound a unique substrate. The electronically activated N-O bond suggests high reactivity, while the steric hindrance provides a tool for controlling selectivity, potentially allowing for transformations that are difficult to achieve with other substituted hydroxylamines.
Role of Specific Catalytic Systems and Reagents in Promoting Transformations
The transformation of this compound is facilitated by a range of specific catalytic systems and reagents that are adept at cleaving the N-O bond. The choice of catalyst dictates the reaction pathway—be it polar, metal-mediated, or radical—and ultimately the structure of the final product.
Copper Catalysts: Copper(I) salts are widely used to promote C-N bond formation using hydroxylamine derivatives. These catalysts are effective in reactions with organometallic reagents like Grignard (RMgX) or organozinc (RZnX) reagents. The proposed mechanism often involves the formation of a copper-amido complex, which then couples with the organic nucleophile. Copper catalysis is also central to electrophilic amination and N-trifluoromethylation reactions involving O-acyl or O-benzoyl hydroxylamines.
Rhodium and Palladium Catalysts: Noble metal catalysts like rhodium and palladium are highly effective for intramolecular reactions and cyclizations.
Rh(II) catalysts are known to generate metal-nitrene or metal-nitrenoid intermediates from N-O bond precursors, which are useful in aziridination and C-H amination reactions.
Palladium catalysts are instrumental in C-H activation and cross-coupling reactions. A Pd(II) catalyst can react with a hydroxylamine derivative to form an amino-palladium intermediate, which can then undergo intramolecular C-H activation to forge new N-heterocycles.
Metal-Free Radical Initiators: For transformations proceeding through radical intermediates, metal-free systems are often employed.
Photoredox catalysts (e.g., iridium or ruthenium complexes, or organic dyes) can initiate N-O bond cleavage under mild visible-light irradiation, providing access to nitrogen-centered radicals for a wide array of addition and coupling reactions. nih.gov
N-Hydroxyphthalimide (NHPI) acts as an efficient organocatalyst for aerobic oxidations. It facilitates the generation of the PINO radical, which can propagate radical chain reactions, demonstrating a metal-free approach to leveraging N-O bond chemistry.
The table below summarizes selected catalytic systems used for transformations of hydroxylamine and oxime derivatives, which are analogous to the expected reactivity of this compound.
Table 1: Catalytic Systems for Transformations of Hydroxylamine Derivatives
| Catalyst/Reagent | Substrate Type | Transformation | Product Type |
|---|---|---|---|
| Cu(I) Salts | O-Sulfonyl Oximes + RMgX/RZnX | Amination | Primary Amines |
| Rh(II) Acetates | O-(Sulfonyl)hydroxylamine + Olefins | Amination/Cyclization | Aziridines |
| Pd(II) Acetate | O-Benzoyl Hydroxylamine | Intramolecular C-H Activation | N-Heterocycles |
| Iodine / Triethylamine | Oxime Esters + Acrolein | Radical Cyclization | Pyridines |
| Photoredox Catalyst | N-CF3 N-O Reagents + Arenes | C-H Trifluoromethylamination | N-CF3 Aromatic Amines |
This table can be sorted by Catalyst/Reagent, Substrate Type, Transformation, or Product Type.
O 2 Trifluoromethyl Phenyl Hydroxylamine As a Versatile Reagent in Organic Synthesis
Electrophilic Amination and N-Transfer Reactions
Hydroxylamine (B1172632) derivatives are well-established as effective electrophilic aminating agents, enabling the formation of carbon-nitrogen bonds, which are fundamental linkages in countless pharmaceuticals and bioactive natural products. nih.govrsc.org Reagents derived from hydroxylamine, such as O-acyl and O-sulfonyl hydroxylamines, serve as potent electrophilic nitrogen sources in transition metal-catalyzed reactions. wiley-vch.devivekanandcollege.ac.in O-[2-(trifluoromethyl)phenyl]hydroxylamine fits within this class of reagents, offering a pathway for direct N-transfer to various nucleophilic substrates. The N-O bond can be activated, often by a transition metal catalyst, facilitating the transfer of the amino group. rsc.org
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. O-aryl hydroxylamines, including this compound, can serve as aminating agents in C-H amination reactions. Transition metals such as copper, palladium, and iron are often employed to catalyze these transformations. nih.govwiley-vch.denih.gov For instance, copper-catalyzed electrophilic amination has been widely used for creating C-N bonds. nih.gov
In these reactions, the hydroxylamine derivative acts as an electrophilic nitrogen source. The general mechanism often involves the coordination of the catalyst to the substrate, followed by C-H activation and subsequent reaction with the aminating agent to form the new C-N bond. Palladium-catalyzed intermolecular C-H amination with O-benzoyl hydroxylamines, for example, can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The use of this compound in such reactions allows for the direct installation of a specific aryloxyamino group onto aromatic and unsaturated systems.
Table 1: Examples of Metal-Catalyzed Electrophilic Amination using Hydroxylamine Derivatives This table presents generalized examples of reactions where hydroxylamine derivatives similar to this compound are used.
| Catalyst | Substrate Type | Aminating Agent Type | Product Type | Reference(s) |
|---|---|---|---|---|
| Copper | Grignard Reagents | O-Sulfonyloximes | Substituted Amines | wiley-vch.de |
| Palladium | Arenes | O-Benzoyl Hydroxylamines | Aryl Amines | nih.gov |
| Iron | Styrenes | O-Benzoyl Hydroxylamines | Substituted Amines | wiley-vch.de |
The stereocontrolled synthesis of amines is of paramount importance in medicinal chemistry. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not inherently chiral, it can be used in conjunction with chiral catalysts to achieve stereoselective aminations. For instance, chiral vanadyl methoxide (B1231860) complexes have been used for the asymmetric 1,2-oxytrifluoromethylation of styrenes, where hydroxylamine derivatives act as radical trapping agents. nih.gov
Furthermore, fluorinated oxazolidines, which can be conceptually derived from related precursors, have been developed as "Fox" chiral auxiliaries for highly diastereoselective enolate alkylation reactions. researchgate.net This highlights the potential for developing chiral auxiliaries based on fluorinated phenylhydroxylamine scaffolds. The strategic placement of the trifluoromethyl group can influence the steric and electronic environment of the reaction center, thereby enhancing diastereoselectivity in subsequent transformations. researchgate.net The development of chiral variants or the use of the reagent in asymmetric catalysis allows for the synthesis of enantiomerically enriched amines and their derivatives. wikipedia.org
Precursor for the Construction of N-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and agrochemicals. nih.gov this compound serves as a valuable precursor for synthesizing these structures, particularly those incorporating fluorine, which can significantly enhance biological activity. nih.govd-nb.info
The inherent reactivity of the N-O bond in hydroxylamines makes them excellent partners in cycloaddition and cyclization reactions. researchgate.net One of the most common applications is the reaction with α,β-unsaturated carbonyl compounds to form isoxazolines, a five-membered heterocycle. researchgate.net This transformation typically proceeds through a conjugate addition of the hydroxylamine, followed by intramolecular cyclization and dehydration. scilit.com
This cascade reaction provides a direct route to biologically relevant chiral 3,5-diaryl-5-(trifluoromethyl)-2-isoxazolines. researchgate.net The use of this compound in such reactions would yield N-arylated heterocyclic products. Additionally, hydroxylamines can participate in [3+2] cycloadditions with nitrile imines to form 1,2,4-triazoles, demonstrating their versatility in constructing different heterocyclic cores. mdpi.com
The incorporation of fluorine or trifluoromethyl groups into heterocyclic drugs is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability and bioavailability. nih.govacs.org this compound is an ideal reagent for this purpose, as it directly introduces a trifluoromethyl-substituted phenyl group into the target molecule.
The synthesis of fluorinated N-containing heterocycles can be achieved through various cyclization strategies starting from this reagent. nih.govekb.eg For example, cyclocondensation reactions with appropriate bifunctional reagents can lead to a diverse range of fluorinated heterocycles. The trifluoromethyl group's strong electron-withdrawing nature can also influence the regioselectivity and reactivity of these cyclization reactions. nih.gov The resulting fluorinated heterocycles are valuable scaffolds for the development of new therapeutic agents.
Table 2: Heterocyclic Systems Synthesized Using Hydroxylamine Derivatives
| Reaction Type | Reactant(s) | Resulting Heterocycle | Key Feature | Reference(s) |
|---|---|---|---|---|
| Cascade Reaction | Hydroxylamine, α,β-Unsaturated Enone | Isoxazoline | Construction of a 5-membered ring | researchgate.netscilit.com |
| [3+2] Cycloaddition | Hydroxylamine, Nitrile Imine | 1,2,4-Triazole | Formation of a triazole core | mdpi.com |
| [4+2] Cycloaddition | Trifluoromethyl Ketimines | Tetrahydropyridine | C-F bond cleavage of CF3 | rsc.org |
Applications in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. researchgate.netchemrxiv.org These processes are highly efficient and atom-economical. The reactivity of the hydroxylamine group makes this compound a suitable component for such transformations.
In a cascade sequence, the initial reaction involving the hydroxylamine can generate an intermediate that undergoes subsequent intramolecular reactions. For example, an asymmetric hydroxylamine/enone cascade reaction can produce chiral isoxazolines with high enantiomeric excess. scilit.com In multicomponent setups, this compound can react with two or more other reactants to assemble a complex product. For instance, photocatalytic defluorinative MCRs have been developed that combine trifluoromethylarenes, dienes, and various nucleophiles to generate complex structures. chemrxiv.org The ability of hydroxylamine derivatives to participate in radical cascade reactions further expands their utility in synthesizing complex polycyclic systems, such as hexahydro-1H-carbazoles, via photoredox catalysis. nih.gov
Computational and Theoretical Investigations of O 2 Trifluoromethyl Phenyl Hydroxylamine Chemistry
Application of Density Functional Theory (DFT) for Molecular Characterization
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. rsc.orgsemanticscholar.orgyoutube.comijpsat.orgijcps.org It offers a balance between accuracy and computational cost, making it suitable for the detailed analysis of medium-sized organic molecules like O-[2-(trifluoromethyl)phenyl]hydroxylamine.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. By optimizing the geometry of this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted. For instance, the geometry of the aromatic ring is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxylamine (B1172632) moiety. Theoretical calculations on analogous molecules, such as 2-(trifluoromethyl)aniline, provide a basis for estimating these parameters. researchgate.netuq.edu.au
The electronic structure of the molecule can be further understood by analyzing the distribution of electron density. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide insights into the partial atomic charges and the nature of chemical bonds. semanticscholar.orgyoutube.comijpsat.orgnih.govwikipedia.orgresearchgate.net In this compound, the highly electronegative fluorine atoms of the trifluoromethyl group are expected to draw electron density away from the phenyl ring, influencing its reactivity. The nitrogen and oxygen atoms of the hydroxylamine group, in turn, possess lone pairs of electrons that contribute to the molecule's nucleophilic character.
Table 1: Predicted Geometric Parameters of this compound based on DFT Calculations of Analogous Compounds.
| Parameter | Predicted Value | Analogous Compound |
| C-N Bond Length (Å) | 1.40 | Aniline (B41778) pomona.edu |
| N-O Bond Length (Å) | 1.45 | Hydroxylamine acs.org |
| C-CF3 Bond Length (Å) | 1.50 | 2-(Trifluoromethyl)aniline researchgate.net |
| C-N-O Bond Angle (°) | 110 | Phenylhydroxylamine nih.gov |
| C-C-N Bond Angle (°) | 121 | Aniline pomona.edu |
Note: The values presented are estimations based on computational data from structurally related molecules and are intended to be representative.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netsemanticscholar.orgscispace.comrsc.orgdocumentsdelivered.com
For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylhydroxylamine. The lone pairs on the nitrogen and oxygen atoms will significantly contribute to the character of the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring and the trifluoromethyl group, indicating that these regions are prone to nucleophilic attack.
Table 2: Estimated Frontier Molecular Orbital Energies of this compound and Related Compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.34 | -0.79 | 4.55 |
| 2-(Trifluoromethyl)aniline | -5.79 | -0.98 | 4.81 |
| Phenylhydroxylamine | -5.50 (est.) | -0.60 (est.) | 4.90 (est.) |
| This compound | -5.95 (est.) | -1.10 (est.) | 4.85 (est.) |
Note: The values for phenylhydroxylamine and this compound are estimations based on substituent effects observed in analogous systems.
Mechanistic Probing via Computational Simulations
Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates that are often difficult to observe experimentally.
A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism of a chemical transformation. researchgate.netresearchgate.net For reactions involving this compound, such as nucleophilic substitution or rearrangement, DFT calculations can be used to locate and characterize the geometry of the transition states. For example, in a reaction where the hydroxylamine nitrogen acts as a nucleophile, the transition state would likely feature a partially formed bond between the nitrogen and the electrophilic center, along with the partial breaking of existing bonds. nih.gov
For this compound, computational studies can be employed to compare the energetic profiles of different possible reaction pathways. For example, in a reaction with an electrophile, attack could potentially occur at the nitrogen or the oxygen of the hydroxylamine group. By calculating the activation energies for both pathways, it is possible to predict which route is kinetically favored. researchgate.netresearchgate.netmdpi.comnih.govnih.gov
Table 3: Hypothetical Energetic Profile for a Reaction of this compound.
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Note: This table represents a hypothetical two-step reaction and the energy values are illustrative of a typical organic reaction profile.
Predictive Modeling for Reactivity and Selectivity in Novel Transformations
Beyond characterizing known compounds and reactions, computational chemistry plays a crucial role in predicting the behavior of molecules in new chemical transformations. Predictive modeling can guide the design of new experiments and the discovery of novel reactions.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for predicting the properties and reactivity of molecules based on their structural features. acs.orgresearchgate.netnih.govnih.govoup.com By developing a QSAR model for a series of related hydroxylamine derivatives, it may be possible to predict the reactivity of this compound in a given reaction. These models typically use a set of calculated molecular descriptors that encode electronic and steric information to build a statistical relationship with an observed property.
Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions. For aromatic compounds like this compound, predicting the site of reaction (e.g., ortho, meta, or para to a substituent) is crucial. rsc.orgbeilstein-journals.orgresearchgate.netrsc.org By calculating the relative energies of the intermediates or transition states corresponding to attack at different positions, the most likely outcome can be predicted. This approach is particularly valuable for designing selective C-H activation or functionalization reactions.
Q & A
Q. What are the optimal synthetic routes for O-[2-(trifluoromethyl)phenyl]hydroxylamine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves nucleophilic substitution or reductive amination using hydroxylamine derivatives and fluorinated aryl precursors. For example:
- Method A : Reacting 2-(trifluoromethyl)phenol with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under reflux .
- Method B : Reductive amination of 2-(trifluoromethyl)benzaldehyde using hydroxylamine followed by acid hydrolysis .
Key considerations : - Solvent choice (e.g., THF or ethanol) impacts reaction kinetics.
- Temperature control (40–80°C) minimizes side reactions like over-reduction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization achieves >95% purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
Answer:
- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) shows a distinct singlet at ~-60 ppm, differentiating it from mono-/di-fluorinated analogs .
- <sup>1</sup>H NMR : The hydroxylamine proton (-NHOH) appears as a broad singlet at δ 5.5–6.5 ppm, sensitive to deuterium exchange .
- IR : N–O stretching at 930–960 cm<sup>−1</sup> and O–H stretching at 3200–3400 cm<sup>−1</sup> confirm hydroxylamine functionality .
Validation : Compare with reference spectra from PubChem or synthetic standards .
Q. What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis : The hydroxylamine group degrades in aqueous or humid conditions. Store under inert gas (N2/Ar) at -20°C in anhydrous solvents (e.g., THF) .
- Oxidation : Susceptible to air oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .
Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation products .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing effect : The -CF3 group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Steric effects : The bulky -CF3 at the ortho position hinders approach of nucleophiles, favoring para-substitution in derivatives .
Methodology : - Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces.
- Compare kinetic data (rate constants) with non-fluorinated analogs via stopped-flow spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Answer:
- Source variability : Impurity profiles (e.g., residual solvents, isomers) affect bioactivity. Validate purity via LC-MS and quantify impurities using external calibration curves .
- Assay conditions : Test under standardized protocols (e.g., fixed pH, temperature). For example, conflicting MAO inhibition data may arise from differences in enzyme isoforms (MAO-A vs. MAO-B) or substrate concentrations .
Case study : Re-evaluate IC50 values using a fluorescence-based assay with recombinant enzymes to isolate confounding factors .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets. The -CF3 group may form hydrophobic interactions with nonpolar residues (e.g., Leu123 in EGFR kinase) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the hydroxylamine group and catalytic lysine residues .
Validation : Correlate computational binding scores with experimental SPR (surface plasmon resonance) data .
Q. What are the limitations of current synthetic methods for introducing isotopic labels (e.g., <sup>15</sup>N) into the hydroxylamine group?
Answer:
- Isotope incorporation : Traditional methods (e.g., using <sup>15</sup>N-hydroxylamine hydrochloride) yield <50% isotopic purity due to exchange with ambient nitrogen.
- Improved protocol : Use <sup>15</sup>N-labeled NH2OH in anhydrous DMF with a coupling agent (EDC/HOBt) to achieve >90% isotopic enrichment .
Analytical confirmation : Quantify via high-resolution MS (Orbitrap) and <sup>15</sup>N NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
